molecular formula C5H5BrO2 B3354601 2(5H)-Furanone, 5-bromo-4-methyl- CAS No. 60270-03-3

2(5H)-Furanone, 5-bromo-4-methyl-

Cat. No.: B3354601
CAS No.: 60270-03-3
M. Wt: 177 g/mol
InChI Key: WYKYMYXAZMGUPM-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 5-bromo-4-methyl- is an organic compound with a furanone ring structure substituted with a bromine atom at the 5-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 5-bromo-4-methyl- typically involves the bromination of 4-methyl-2(5H)-furanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of 2(5H)-Furanone, 5-bromo-4-methyl- may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. This method ensures consistent product quality and scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 5-bromo-4-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The furanone ring can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted furanones with various functional groups.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

2(5H)-Furanone, 5-bromo-4-methyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 5-bromo-4-methyl- involves its interaction with various molecular targets and pathways. The bromine atom and the furanone ring play crucial roles in its reactivity and biological activity. The compound may act by inhibiting specific enzymes or interacting with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2(5H)-Furanone, 4-methyl-: Lacks the bromine substitution, resulting in different reactivity and properties.

    2(5H)-Furanone, 5-chloro-4-methyl-: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.

    2(5H)-Furanone, 5-iodo-4-methyl-:

Uniqueness

2(5H)-Furanone, 5-bromo-4-methyl- is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-3-methyl-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO2/c1-3-2-4(7)8-5(3)6/h2,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKYMYXAZMGUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40487093
Record name 2(5H)-Furanone, 5-bromo-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40487093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60270-03-3
Record name 2(5H)-Furanone, 5-bromo-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40487093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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